Xylitol

Description

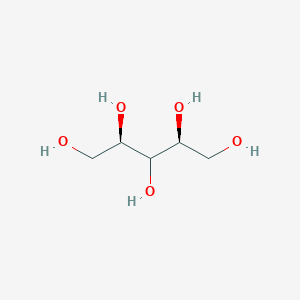

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis, Production Methodologies, and Synthetic Approaches in Xylitol Research

Microbial Biosynthesis Pathways and Genetic Engineering for Xylitol (B92547) Production

Microbial biosynthesis of this compound primarily involves the metabolism of D-xylose by microorganisms capable of utilizing pentose (B10789219) sugars as a carbon source. In yeasts and fungi, the initial step involves xylose reductase (XR), which reduces D-xylose to this compound, typically requiring NAD(P)H as a cofactor. The this compound produced can then be secreted or further oxidized by this compound dehydrogenase (XDH) to D-xylulose, which enters the pentose phosphate (B84403) pathway. In contrast, most bacteria possess xylose isomerase (XI) that directly converts D-xylose to D-xylulose, bypassing this compound as an intermediate. frontiersin.orgresearchgate.netmdpi.commdpi.com

Genetic engineering plays a crucial role in enhancing this compound production by modifying microbial strains. Strategies include the introduction of genes encoding key enzymes like xylose reductase, disruption of genes that hinder this compound accumulation, or overexpression of existing genes. For instance, overexpression of the endogenous aldose reductase gene (GRE3) and a xylose transporter gene (SUT1) in Saccharomyces cerevisiae has significantly increased this compound productivity. Recombinant Escherichia coli strains have been engineered to accumulate this compound, with studies showing that the xylose reductase from Zymomonas mobilis is particularly effective. Further improvements have been achieved by increasing NADPH availability through the overexpression of soluble pyridine (B92270) nucleotide transhydrogenase (sthA) and optimizing xylose transport via genes like XylE, XylFGH, or mutant glf transporters. frontiersin.orgmdpi.comoup.comnih.govresearchgate.net

Table 1: Engineered Microorganisms and Their this compound Production Characteristics

| Microorganism Strain | Genetic Modification | Substrate | This compound Titer (g/L) | This compound Yield (g/g) | Productivity (g/L/h) | Temperature (°C) | Reference |

| Escherichia coli BX12 | Overexpression of xyrA (from Z. mobilis), sthA, mutant glfL445I | Xylose | 96.13 | 0.95 | N/A | N/A | mdpi.com |

| Saccharomyces cerevisiae XP-RTK | Overexpression of GRE3 and SUT1 | Corn cob hydrolysate + glycerol | 47 | N/A | 0.37 | N/A | oup.comresearchgate.net |

| Kluyveromyces marxianus YZJ015 | Overexpression of Neurospora crassa xylose reductase genes | Xylose | 60.03 | N/A | 1.25 | 45 | nih.gov |

| Kluyveromyces marxianus YZJ017 | This compound dehydrogenase gene disrupted, Neurospora crassa xylose reductase genes overexpressed | Xylose + glycerol | 100.02 | 1.01 | N/A | 42 | nih.gov |

| Kluyveromyces marxianus YZJQ016 | Overexpression of KmGAPDH promoter and KmZWF1 | Corncob hydrolysate | 105.22 | 0.99 | 2.04 | 42 | researchgate.netfrontiersin.org |

| Candida tropicalis | N/A | Xylose | 96.5 | 0.83 | 1.2 | 30 | researchgate.netfrontiersin.org |

Enzymatic and Biotechnological Production Methodologies for this compound

Biotechnological production, often centered on microbial fermentation, offers a promising alternative to the conventional chemical hydrogenation process. This method typically involves the conversion of xylose, derived from lignocellulosic biomass, into this compound. Yeasts, particularly from the Candida genus, are widely used due to their natural ability to metabolize xylose to this compound. Other microorganisms, including certain bacteria and filamentous fungi, also contribute to this compound bioproduction. frontiersin.orgcranfield.ac.uknih.govresearchgate.net

Enzymatic methods represent a refined approach within biotechnology, focusing on isolated enzymes rather than whole cells. This can lead to higher conversion efficiencies as xylose is not consumed for cell growth and maintenance. Xylose reductase (XR) is a key enzyme in this process, capable of converting xylose to this compound with high yields, sometimes approaching 100% conversion. Research has explored coupling XR-catalyzed reactions with systems for cofactor regeneration, such as formate (B1220265) dehydrogenase (FDH), to ensure continuous production. frontiersin.orgmdpi.comusda.gov

The biotechnological process generally involves several stages:

Biomass Pretreatment and Hydrolysis: Lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse, wood hydrolysates) is pretreated to make hemicellulose accessible, followed by hydrolysis (acidic or enzymatic) to release monomeric sugars, primarily xylose. Dilute acid hydrolysis is common due to its efficiency and cost-effectiveness, though it can generate inhibitors requiring detoxification. frontiersin.orgmdpi.comrbciamb.com.brcranfield.ac.uknih.govresearchgate.netmdpi.com

Fermentation: Microorganisms ferment the xylose-rich hydrolysate into this compound. Batch and fed-batch fermentations are common, with fed-batch offering advantages in maintaining substrate concentration and improving productivity. Optimal fermentation conditions, including pH (e.g., 5-5.5 for Candida strains) and temperature (e.g., 30-37°C for yeasts), are critical for maximizing yield. frontiersin.orgmdpi.com

Purification and Recovery: After fermentation, this compound is recovered and purified, often involving techniques like ion exchange resins, activated carbon, chromatography, liquid-liquid extraction, and nanofiltration. Biotechnological methods can simplify purification compared to chemical routes because microorganisms may degrade some impurities. mdpi.comrbciamb.com.brfrontiersin.org

Table 2: this compound Production from Various Lignocellulosic Biomass Sources

| Biomass Source | Hydrolysis Method | Microorganism | This compound Yield (g/L) | Reference |

| Corncob hydrolysate | Acid hydrolysis | Kluyveromyces marxianus YZJQ016 (engineered) | 105.22 | frontiersin.org |

| Sugarcane bagasse and straw | N/A | N/A (co-production with ethanol) | 30.61 | rbciamb.com.br |

| Rice straw residue | N/A | C. tropicalis (co-production with ethanol) | 34.21 | rbciamb.com.br |

| Areca nut husk | N/A | N/A | 9.96 | rbciamb.com.br |

| Pineapple cores | Enzymatic hydrolysis (Cellic HTec2) | Candida tropicalis | 4.29 | mdpi.com |

Advancements in Chemo-Enzymatic and Chemical Synthesis Research of this compound

While biotechnological routes are gaining prominence, chemical synthesis, particularly catalytic hydrogenation of D-xylose, remains the dominant industrial method for this compound production. This process typically involves high temperatures (353–413 K) and pressures, using catalysts such as Raney nickel. The chemical route is a multi-step process: hydrolysis of lignocellulosic biomass, purification of xylose, catalytic hydrogenation, this compound purification, and crystallization. frontiersin.orgcranfield.ac.ukmdpi.comresearchgate.netscielo.org.mx

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic approaches. This hybrid strategy is particularly explored for the production of this compound derivatives, such as this compound monoesters, which have industrial interest as non-ionic surfactants. In such processes, a chemical step might be used for initial modification (e.g., chemo-protecting this compound to increase solubility in organic solvents), followed by an enzymatic reaction (e.g., lipase-catalyzed esterification). This can simplify downstream processing and purification compared to purely chemical methods, as enzymatic reactions often exhibit high selectivity, minimizing byproduct formation. For example, the chemo-enzymatic synthesis of this compound monoesters has achieved conversions of 86% with oleic acid, 58% with lauric acid, and 24% with butyric acid, avoiding laborious multi-step purification. researchgate.netfapesp.brmdpi.comacs.orgnih.gov

Sustainability and Efficiency Considerations in this compound Production Research

Sustainability and efficiency are critical drivers in current this compound production research, especially given the energy-intensive and environmentally impactful nature of traditional chemical methods. The biotechnological route is increasingly favored for its potential to be more environmentally friendly, requiring milder temperatures and pressures, and utilizing renewable lignocellulosic biomass as feedstock. frontiersin.orgmdpi.comrbciamb.com.brcranfield.ac.ukresearchgate.netresearchgate.net

Key sustainability and efficiency considerations include:

Reduced Energy Demand: Biotechnological processes generally consume less energy compared to chemical hydrogenation, which requires high temperatures and pressures. Energy savings of 27-68.9% have been reported through heat integration and cogeneration systems in biorefinery platforms. mdpi.com

Utilization of Renewable Feedstocks: The use of lignocellulosic biomass (e.g., corn cobs, wood, agricultural wastes) as a carbon source for microbial fermentation contributes to a circular economy by valorizing waste materials. mdpi.comcranfield.ac.ukmdpi.comearthshiftglobal.com

Environmental Impact Reduction: Biotechnological methods are associated with lower environmental impacts, including reduced CO₂ emissions and less hazardous waste. For example, a life cycle assessment (LCA) indicated that the chemical pathway for this compound production contributes significantly to global warming potential due to heat consumption in purification. Biotechnological routes can reduce production and purification costs and are considered safer and less polluting. frontiersin.orgmdpi.comrbciamb.com.brfrontiersin.org

Improved Yields and Productivity: Research focuses on optimizing fermentation conditions (e.g., pH, temperature, aeration, nutrient supply), developing robust microbial strains, and implementing advanced fermentation strategies (e.g., fed-batch, cell recycling) to achieve higher this compound yields and productivity. frontiersin.orgoup.comresearchgate.netfrontiersin.org

Table 3: Comparison of Chemical vs. Biotechnological this compound Production

| Feature | Chemical Production (Traditional) | Biotechnological Production (Modern Focus) | Reference |

| Substrate Purity | Requires highly purified xylose | Can utilize less pure xylose from hydrolysates | mdpi.commdpi.com |

| Temperature | High (353–413 K) | Mild (30–37°C) | frontiersin.orgscielo.org.mx |

| Pressure | High (50–60 bar) | Atmospheric | mdpi.comscielo.org.mx |

| Catalyst | Toxic metal catalysts (e.g., Raney nickel) | Microorganisms or enzymes (biocatalysts) | frontiersin.orgmdpi.comresearchgate.net |

| Energy Demand | High, energy-intensive | Lower, more energy-efficient | mdpi.comnih.govmdpi.com |

| Environmental Impact | High, environmentally harmful (e.g., CO₂ emissions, wastewater) | Lower, environmentally friendly, less polluting | mdpi.comrbciamb.com.brmdpi.com |

| Purification Steps | Complex, multi-step, costly | Simpler, microorganisms can degrade some impurities | mdpi.comrbciamb.com.brfrontiersin.org |

| Yield (from xylan) | 50–60% | Can achieve high yields (e.g., 0.99 g/g from xylose) | cranfield.ac.ukfrontiersin.org |

| Cost | High production and purification costs | Potential for reduced costs | frontiersin.orgmdpi.comnih.gov |

Biochemical Metabolism and in Vivo Dynamics of Xylitol

Mammalian Xylitol (B92547) Metabolism Pathways and Enzymes

In mammals, including humans, this compound metabolism primarily occurs in the cytoplasm of hepatic cells. wikipedia.orgmdpi.com The main metabolic route involves the oxidation of this compound to D-xylulose. wikipedia.orgmdpi.com This process is catalyzed by a non-specific NAD-dependent polyol dehydrogenase. wikipedia.orgmdpi.com While NADP-linked polyol dehydrogenase can also produce L-xylulose, kinetic studies indicate a preference for D-xylulose formation. mdpi.com

Following its conversion to D-xylulose, the molecule is phosphorylated by D-xylulokinase to form D-xylulose 5-phosphate. mdpi.com This phosphorylated intermediate then enters the pentose (B10789219) phosphate (B84403) pathway and glycolysis for energy generation. mdpi.com A novel pathway for this compound production has also been identified in the mammalian lens, originating from glucose via glucuronate metabolism, involving enzymes such as D-glucuronate reductase. nih.gov

Role of Specific Polyol Dehydrogenases in this compound Catabolism

Specific polyol dehydrogenases play a crucial role in this compound catabolism. The primary enzyme responsible for the conversion of this compound to D-xylulose in humans is an NAD+-dependent this compound dehydrogenase (XDH), also known as a non-specific NAD-linked polyol dehydrogenase. wikipedia.orgmdpi.com This enzyme facilitates the oxidation of this compound, utilizing NAD+ as a cofactor, and producing D-xylulose and NADH. mdpi.commetabolomicsworkbench.org

Another enzyme, L-xylulose reductase (EC 1.1.1.10), also known as dicarbonyl/L-xylulose reductase, can catalyze the reversible reaction between this compound and L-xylulose, using NADP+ as a cofactor to produce NADPH. wikipedia.org While this enzyme can produce this compound from L-xylulose, its role in catabolism of this compound to L-xylulose is also noted in some contexts, particularly in microbial metabolism. mdpi.comwikipedia.org However, in mammalian systems, the D-xylulose pathway is generally favored. mdpi.com

Research findings on polyol dehydrogenase activity in rat hepatocellular carcinomas have shown varying levels of activity, with some tumors exhibiting significantly lower activity of NAD-dependent polyol dehydrogenase when this compound is the substrate, compared to normal or regenerated liver tissue. nih.gov

Enteric Absorption Mechanisms and Systemic Distribution of this compound

This compound absorption in the human intestine occurs through passive or facilitated diffusion via the intestinal mucosa. mdpi.com The rate of this compound absorption is considerably slower than that of glucose. mdpi.com Approximately 50% of ingested this compound is absorbed via the intestines. wikipedia.org

Once absorbed, this compound is primarily metabolized by the liver. wikipedia.org However, this compound can also be produced endogenously in various mammalian tissues. For instance, in the mammalian lens, this compound can be synthesized from glucose through the glucuronate metabolism pathway. nih.gov This endogenous production suggests a systemic distribution and involvement in various physiological processes beyond direct dietary intake.

Renal Excretion and Clearance Kinetics of this compound

Information regarding the precise renal excretion and clearance kinetics of this compound in humans was not extensively detailed in the provided search results. However, the enzyme dicarbonyl/L-xylulose reductase, which is involved in this compound metabolism, is highly expressed in the kidney and localizes to the cytoplasmic membrane. wikipedia.org This enzyme may play a role in water absorption and cellular osmoregulation in the proximal renal tubules by producing this compound. wikipedia.org This suggests a potential role for the kidneys in this compound handling, either in its metabolism or its influence on renal function, although specific excretion and clearance rates were not found.

Comparative Metabolism Across Species in Research Models

Comparative studies in research models highlight variations in this compound metabolism across species, particularly between eukaryotes and prokaryotes. In eukaryotes, such as yeast and fungi, the conversion of xylose to xylulose is typically a two-step process: xylose is reduced to this compound by xylose reductase (XR) using NAD(P)H/NADH, and then this compound is oxidized to D-xylulose by NAD+-dependent this compound dehydrogenase (XDH). mdpi.comfrontiersin.org In contrast, many prokaryotes, like bacteria, possess xylose isomerase, which directly converts D-xylose to D-xylulose, bypassing this compound as an intermediate. mdpi.comfrontiersin.org However, some bacterial strains, such as certain Corynebacterium and Enterobacter species, are known to produce this compound via xylose reductase. frontiersin.org

In Rhizobium trifolii, this compound is metabolized by inducible nicotinamide (B372718) adenine (B156593) dinucleotide-dependent polyol dehydrogenases. asm.org Interestingly, while most polyols induce multiple polyol dehydrogenases and transport systems in R. trifolii, this compound induces only one, and unlike other polyols, it does not typically serve as a growth substrate unless a specific mutant (constitutive for dulcitol (B134913) dehydrogenase) is present. asm.org

Studies in rats bearing hepatocellular carcinomas have shown that these tumors exhibit significantly different utilization of glucose and this compound compared to normal liver tissue. nih.gov In rat liver, this compound is primarily converted to glucose, whereas in AS-30D tumors, 80-90% of this compound remained unchanged, correlating with low polyol dehydrogenase activity. nih.gov This demonstrates species- and tissue-specific differences in this compound metabolism.

The following table summarizes key enzymes and cofactors involved in this compound metabolism:

| Enzyme/Cofactor | Primary Role in this compound Metabolism | Cofactor(s) Involved | Organism/Context |

| This compound Dehydrogenase (XDH) | Oxidizes this compound to D-Xylulose | NAD+ | Mammals (hepatic cells), Eukaryotes (yeast/fungi) wikipedia.orgmdpi.commetabolomicsworkbench.org |

| D-Xylulokinase | Phosphorylates D-Xylulose to D-Xylulose 5-phosphate | ATP | Mammals, Eukaryotes (yeast/fungi) mdpi.com |

| Xylose Reductase (XR) | Reduces D-Xylose to this compound | NAD(P)H/NADH | Eukaryotes (yeast/fungi), some bacteria mdpi.comfrontiersin.org |

| L-Xylulose Reductase | Catalyzes reversible reaction between this compound and L-Xylulose | NADP+ | Humans (kidney), general wikipedia.org |

| Polyol Dehydrogenase (non-specific) | Oxidizes this compound to D-Xylulose (main route) or L-Xylulose (minor) | NAD+ or NADP+ | Mammals (hepatic cells) wikipedia.orgmdpi.com |

Molecular and Cellular Mechanisms of Xylitol Action

Influence on Microbial Biofilm Formation and Adhesion Mechanisms

Xylitol (B92547) exerts a significant influence on microbial communities, particularly within the oral cavity, by disrupting the formation of biofilms and interfering with bacterial adhesion. This sugar alcohol is not readily metabolized by most oral bacteria, leading to a series of events that hinder their proliferation and virulence.

Mechanisms of Anti-Cariogenic Activity at the Molecular Level

This compound's primary anti-cariogenic effect is attributed to its impact on Streptococcus mutans, a key bacterium implicated in dental caries. Unlike sucrose, this compound is not a fermentable sugar for S. mutans. When these bacteria transport this compound into the cell, they expend energy in a futile cycle. The this compound is converted to this compound-5-phosphate, a toxic metabolite that cannot be further utilized in the glycolytic pathway. nih.govmdpi.com This process not only depletes the bacterium's energy reserves but also leads to the intracellular accumulation of this compound-5-phosphate, which interferes with cellular processes. nih.govmdpi.com Ultimately, the bacterium expels the this compound-5-phosphate, a process that consumes additional energy, effectively starving the cell. nih.govmdpi.com

Furthermore, research has indicated that this compound can interfere with the expression of genes in S. mutans that are crucial for the production of extracellular polysaccharides. nih.gov These polysaccharides are essential components of the biofilm matrix, facilitating bacterial adhesion to tooth surfaces and the structural integrity of dental plaque. By inhibiting their production, this compound reduces the ability of S. mutans to form and maintain cariogenic biofilms. nih.govnih.gov

| Bacterial Strain | This compound Concentration | Observed Molecular Effect | Reference |

| Streptococcus mutans | Not specified | Enters a futile energy-consuming cycle, leading to the formation of this compound-5-phosphate. | nih.govmdpi.com |

| Streptococcus mutans | Not specified | Modifies the expression of genes such as gbpB, gtfB, gtfC, and gtfD, which are important for polysaccharide-mediated adherence. | nih.gov |

| Study Type | Key Findings on Oral Microbiome | Reference |

| Pilot Study | This compound consumption reduced mutans streptococci counts in plaque but did not appear to affect the microbial composition of plaque or saliva in general. | nih.gov |

| Genomics-based Research | Neither this compound nor sorbitol significantly affected the bacterial composition of plaque. | mdpi.comresearchgate.net |

| Randomized Controlled Trial | Chewing this compound gum for two weeks resulted in a 10.26% decrease in the relative abundance of Firmicutes and a 9.24% increase in Fusobacteria in dental plaque. | youtube.com |

Effects on Non-Oral Bacterial Pathogens and Their Virulence Factors

The inhibitory effects of this compound are not limited to the oral cavity. Research has demonstrated its potential to affect various non-oral bacterial pathogens. For example, this compound has been shown to inhibit the growth of Streptococcus pneumoniae, a common cause of respiratory infections and otitis media. nih.gov The mechanism is thought to be similar to its effect on S. mutans, involving uptake and intracellular accumulation of a phosphorylated this compound derivative. nih.gov

This compound has also demonstrated anti-biofilm and anti-virulence properties against Serratia marcescens, a nosocomial pathogen. researchgate.net It can inhibit biofilm formation and reduce the production of virulence factors such as prodigiosin (B1679158) and protease. researchgate.net Furthermore, studies have shown that this compound can inhibit the growth of periodontopathogens like Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia at concentrations achievable in the oral cavity. nih.govresearchgate.net This suggests a broader antimicrobial potential for this compound beyond its well-established anti-caries role.

| Pathogen | Observed Effect of this compound | Reference |

| Streptococcus pneumoniae | Growth inhibition. | nih.gov |

| Serratia marcescens | Inhibition of biofilm formation and reduction in the production of virulence factors. | researchgate.net |

| Porphyromonas gingivalis | Marked growth inhibition at 10% this compound concentration. | researchgate.net |

| Treponema denticola | Marked growth inhibition at 10% this compound concentration. | researchgate.net |

| Tannerella forsythia | Marked growth inhibition at 10% this compound concentration. | researchgate.net |

Modulation of Host Cell Signaling Pathways by this compound

Beyond its direct effects on microorganisms, this compound can also modulate host cell signaling pathways, influencing processes such as glucose metabolism and inflammatory responses.

Interactions with Glucose Transport and Insulin (B600854) Signaling Cascades

This compound has been shown to influence glucose metabolism and insulin sensitivity. Studies in animal models have demonstrated that this compound can prevent non-esterified fatty acid (NEFA)-induced insulin resistance. This effect is associated with improved insulin-mediated glucose uptake and favorable effects on glycogen (B147801) synthesis. While the precise molecular interactions are still being elucidated, it is suggested that this compound's metabolic derivative, xylulose-5-phosphate, may play a role in preventing the suppression of glycolysis.

Research has also indicated that this compound can increase muscle glucose uptake in a dose-dependent manner, both with and without the presence of insulin. This suggests a potential mechanism that may not be entirely dependent on the classical insulin signaling pathway. Furthermore, this compound has been found to inhibit the activity of carbohydrate-digesting enzymes like alpha-amylase and alpha-glucosidase, which would reduce the rate of glucose absorption from the intestine.

| Experimental Model | Key Findings on Glucose Transport and Insulin Signaling | Reference |

| Rat model with NEFA-induced insulin resistance | This compound co-infusion prevented the decrease in peripheral glucose uptake and glycogen synthesis. | |

| Ex vivo muscle tissue | This compound increased dose-dependent muscle glucose uptake, with and without insulin. | |

| In vitro enzyme assays | This compound exhibited concentration-dependent inhibition of alpha-amylase and alpha-glucosidase activity. |

Effects on Inflammatory Mediators and Cytokine Expression

This compound has demonstrated anti-inflammatory properties by modulating the expression of various inflammatory mediators and cytokines. In a model of chronic sinus disease, this compound was shown to have a significant effect on the production of prostaglandin (B15479496) E2. It also decreased nuclear factor kappa B (NF-κB) and reduced the production of Interleukin-6 (IL-6) in a co-culture of respiratory and immune cells.

Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) induced by lipopolysaccharide (LPS) from Porphyromonas gingivalis in macrophage-like cells. This inhibitory effect is mediated, at least in part, by the suppression of NF-κB activation, a key transcription factor in the inflammatory response. In diabetic rat models, intragastric administration of this compound suppressed diabetes-induced increases in myeloperoxidase, eosinophil peroxidase, IL-6, and TNF-α.

| Cell/Animal Model | Inflammatory Mediator | Effect of this compound | Reference |

| Co-culture of respiratory and immune cells | Prostaglandin E2, NF-κB, Interleukin-6 | Decreased production | |

| RAW 264.7 macrophage-like cells (LPS-stimulated) | TNF-α, IL-1β | Inhibited gene expression and protein synthesis | |

| Diabetic rat model | Myeloperoxidase, Eosinophil peroxidase, IL-6, TNF-α | Suppressed increases |

Influence on Cellular Osmotic Balance and Stress Responses

This compound, a five-carbon sugar alcohol, can influence cellular osmotic balance and elicit stress responses, although the mechanisms are not fully elucidated across all cell types. Research in keratinocytes has provided specific insights into its protective effects under hyperosmotic conditions. When these skin cells are exposed to a hyperosmotic environment, it can trigger a rapid and significant increase in intracellular calcium concentration, a key signaling event in cellular stress. Studies have shown that this compound can prevent this hyperosmosis-induced elevation of intracellular calcium. nih.gov This suggests that this compound may help maintain cellular homeostasis by stabilizing intracellular ion concentrations in the face of osmotic stress.

In addition to its role in regulating calcium signaling, this compound has been observed to suppress the expression of certain inflammatory markers that are often upregulated during cellular stress. For instance, in keratinocytes subjected to osmotic stress, this compound has been found to inhibit the expression of interleukin-1α (IL-1α), a pro-inflammatory cytokine. nih.gov By mitigating these stress-induced signaling cascades, this compound may contribute to the protection of cells from the detrimental effects of osmotic imbalances. The broader implications and the precise molecular pathways through which this compound exerts these effects in various cell types remain an area for further investigation.

Impact on Gastrointestinal Physiology and Microbiota Interactions

This compound consumption has been shown to significantly alter the composition and metabolic activity of the gut microbiota. As this compound is not fully absorbed in the small intestine, it reaches the colon where it is fermented by the resident microbial community. This fermentation process can lead to notable shifts in the bacterial populations.

Research in animal models has demonstrated that dietary this compound can modulate the gut microbiome. For instance, studies in mice have reported a decrease in the abundance of the Bacteroidetes phylum and an increase in the Firmicutes phylum. nih.gov At the genus level, this compound has been associated with a reduction in Barnesiella and an increase in Prevotella. nih.gov

The metabolic activity of the gut microbiota is also influenced by the presence of this compound. Its fermentation leads to the production of short-chain fatty acids (SCFAs), which are important metabolites for gut health. Specifically, this compound has been found to increase the production of propionate (B1217596) and butyrate. ekb.eg The increase in propionate is thought to occur through a cross-feeding mechanism where different bacterial species, such as Lactobacillus reuteri, Bacteroides fragilis, and Escherichia coli, collaboratively digest this compound. nih.gov Butyrate-synthesizing bacteria like Clostridium and Phascolarctobacterium have also been observed to be enhanced by this compound. ekb.eg

Below is an interactive data table summarizing the observed changes in gut microbiota composition from a study in mice.

| Phylum/Genus | Direction of Change with this compound |

| Bacteroidetes | Decrease |

| Firmicutes | Increase |

| Barnesiella | Decrease |

| Prevotella | Increase |

| Clostridium | Increase |

| Phascolarctobacterium | Increase |

Emerging research indicates that this compound may play a beneficial role in modulating intestinal permeability and enhancing the gut barrier function. The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream.

Studies in a diabetic rat model have shown that this compound can ameliorate damage to the intestinal mucosa. embopress.org This protective effect is associated with an increased expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, which are critical for maintaining the integrity of the epithelial barrier. embopress.org Furthermore, this compound has been observed to enhance the secretion of mucus, providing an additional layer of protection for the intestinal lining. nih.gov

Bone Metabolism and Mineralization Research Related to this compound

This compound appears to have a complex and multifaceted influence on bone metabolism, affecting both bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). The net effect of these actions is an area of active research.

Conversely, other research points to a more direct role for this compound in modulating the balance between bone formation and resorption by influencing the signaling pathways that control osteoclast differentiation. One study found that this compound can inhibit the differentiation of osteoclasts induced by 1α,25-dihydroxyvitamin D3. The proposed mechanism for this is the downregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts. RANKL is a key signaling molecule that promotes the formation and activation of osteoclasts. By reducing the RANKL/Osteoprotegerin (OPG) ratio, this compound may shift the balance towards reduced bone resorption.

In a model of collagen-induced arthritis in rats, dietary this compound was shown to protect against the imbalance of bone metabolism. nih.gov In this study, this compound supplementation resulted in significantly higher levels of serum osteocalcin, a marker of bone formation, while serum tartrate-resistant acid phosphatase, a marker of bone resorption, was also elevated. nih.gov This suggests a dynamic effect on bone remodeling.

The following table summarizes the findings from a study on the effect of this compound on osteoclast differentiation.

| Parameter | Effect of this compound |

| Number of TRAP-positive multinucleated cells | Reduced |

| RANKL mRNA expression in osteoblasts | Decreased |

| Soluble RANKL (sRANKL) concentration | Decreased |

| OPG concentration | Unaltered |

| Bone resorption activity | Dramatically decreased |

TRAP: Tartrate-resistant acid phosphatase, a marker for osteoclasts.

This compound has been investigated for its potential role in calcium and phosphate (B84403) homeostasis, which is intrinsically linked to bone density and mineralization. Research suggests that this compound may enhance the absorption of calcium from the gut. One proposed mechanism is that this compound can form a complex with calcium ions, which may facilitate their transport across the intestinal wall. ekb.eg This increased bioavailability of calcium could contribute to better bone mineralization.

Studies in animal models have provided evidence for the positive effects of this compound on bone density. Dietary this compound supplementation has been shown to protect against the weakening of bone biomechanical properties in streptozotocin-diabetic rats by preserving bone mineral content and trabecular bone volume. nih.gov Furthermore, in rats, a simultaneous dietary supplementation with this compound and ethanol (B145695) was found to diminish bone resorption and increase trabecular bone mineral density and content. nih.gov

In addition to its effects on calcium, this compound may also influence phosphate levels. A clinical trial investigating the effects of chewing this compound gum on saliva composition found a significant reduction in the concentration of phosphorus ions in saliva. mums.ac.ir While this finding is in the oral cavity, it points to a potential systemic effect on phosphate metabolism that warrants further investigation in the context of bone health. The ability of this compound to promote the remineralization of teeth is also attributed to increased salivary flow rich in calcium and phosphate. nih.gov

Preclinical and Clinical Research Methodologies for Xylitol Studies

In Vitro Model Systems for Xylitol (B92547) Evaluation (e.g., cell cultures, organoids)

In vitro model systems are fundamental for elucidating the cellular and molecular effects of this compound, providing controlled environments to study its interactions without systemic confounding factors.

Cell Cultures: Cell culture studies are widely employed to investigate this compound's direct impact on various cell types. For instance, human umbilical vein endothelial cells (HUVECs) have been utilized to assess this compound's anti-angiogenic properties. Studies have shown that this compound can inhibit the tube formation, migration, and invasion of HUVECs in a dose-dependent manner, suggesting its potential to suppress angiogenesis spandidos-publications.com.

In the context of oral health, microdilution assays using bacterial cell cultures, such as Streptococcus mutans and Streptococcus sobrinus, are critical. These assays demonstrate this compound's ability to inhibit the growth of these cariogenic bacteria, a key mechanism underlying its dental benefits jocpd.com. Furthermore, human keratinocytes (HaCaT) and osteosarcoma cells (SAOS-2) serve as models for evaluating the cytotoxicity of this compound, often in the context of dental product formulations nih.govbjbms.org. These studies typically involve exposing cells to varying concentrations of this compound and assessing cellular viability and other cellular responses nih.gov.

Organoids: While less common for direct this compound evaluation of its primary effects, organoid-like systems offer more complex, three-dimensional models that mimic tissue structures. For example, studies using monkey lenses in organ culture have explored xylose-induced damage and the subsequent production of this compound within these lenses. This provides a model system that is phylogenetically closer to humans for studying sugar cataractogenesis nih.gov. Such models can offer insights into this compound's metabolic pathways and effects within a more complex tissue environment compared to traditional 2D cell cultures.

Animal Models in this compound Research (e.g., rodent, non-human primate studies)

Animal models are indispensable for bridging the gap between in vitro findings and human applications, allowing for the study of this compound's systemic effects in a living organism.

Rodent Studies: Rodents, particularly mice and rats, are extensively used in this compound research.

Mice: Syngeneic mouse cancer models, such as 4T1 mammary carcinoma and B16F10 melanoma, have been employed to investigate this compound's influence on tumor progression. Intratumoral and peritumoral administration of a 20% this compound solution has demonstrated an initial reduction in tumor growth in B16F10 melanoma models mdpi.compreprints.orgresearchgate.net. Continuous systemic exposure to a 10% this compound solution via subcutaneous osmotic minipumps in a B16F10 syngeneic mouse model also reduced malignant melanoma tumor growth and increased survivability nih.gov. Metabolomic analyses in these models further reveal that this compound can alter tumor metabolism, reducing the production of substances like histamine, NADP+, ATP, and glutathione, thereby potentially enhancing host immune response nih.gov. Chronic toxicity studies in CFLP mice, however, have indicated an increase in urinary bladder stones, inflammation, and benign and malignant tumors when this compound constituted 10% and 20% of their total diet acs.orginchem.org. This compound has also been shown to induce a shift in the gut microbial population from Gram-negative to Gram-positive bacteria in CD-1 mice nih.gov.

Rats: Studies in Wistar rats have investigated the impact of dietary this compound on fecal microflora, observing a clear shift from Gram-negative to Gram-positive bacteria nih.gov. Osborne-Mendel rats inoculated with Streptococcus mutans have been used to demonstrate the anticariogenic and remineralizing properties of this compound, showing a significant reduction in fissure lesions karger.com. This compound has also been studied for its effects on diabetes-induced intestinal permeability and inflammatory injury in Wistar rats, where it was found to attenuate these conditions tandfonline.com. Chronic toxicity studies in rats have also reported an increased incidence of hydronephrosis and bladder hyperplasia at high dietary this compound concentrations (20%) acs.org.

Non-Human Primate Studies: Non-human primate models are utilized when research requires a physiological system more closely resembling that of humans. These studies are fewer in number compared to rodent models due to ethical and practical considerations.

Non-human primates have been used to determine the gustatory threshold values of this compound solutions, comparing their taste perception to that of humans karger.comcore.ac.uk.

As mentioned in the in vitro section, monkey lenses in organ culture have served as a model to study xylose-induced damage and this compound production, providing a relevant system for investigating sugar cataractogenesis in a primate species nih.gov.

Human Clinical Trial Designs and Methodological Considerations for this compound Interventions

Human clinical trials are critical for evaluating the efficacy and effects of this compound in a real-world setting. These trials employ rigorous designs to ensure the reliability and validity of the findings.

Common Clinical Trial Designs:

Randomized Controlled Trials (RCTs): RCTs are the gold standard for evaluating interventions. For this compound, these often include:

Multi-center, Placebo-Controlled, Double-Blind Trials: An example is the this compound for Adult Caries Trial (X-ACT), a three-year, multi-center study that randomized 691 participants to receive either this compound lozenges or placebo lozenges for caries prevention nih.gov.

Triple-Blind Randomized, Controlled, Parallel-Group Trials: These designs are used in studies evaluating the effect of this compound gum on caries prevention in children, where participants, researchers, and data analysts are blinded to the intervention nih.govresearchgate.net.

Cluster-Randomized Clinical Trials: Often used in school-based interventions, where entire classrooms are randomized to receive this compound or a control, to evaluate effects on dental caries progression researchgate.netkarger.com.

Uncontrolled Clinical Studies: While less robust than RCTs, these studies can provide preliminary data, such as evaluating the immediate effect of this compound gum on Streptococcus mutans levels in saliva oamjms.eu.

Methodological Considerations:

Control Groups: Trials typically compare this compound interventions against a placebo (e.g., inulin (B196767) fiber gummy bears researchgate.net) or other active controls such as sorbitol, maltitol, sucrose, fluoride (B91410) varnish, or occlusal sealants nih.govisrctn.comnih.govnih.gov.

Blinding and Randomization: To minimize bias, studies often employ double-blind or triple-blind designs, and participants or clusters (like school classes) are randomly assigned to intervention arms nih.govnih.govresearchgate.netresearchgate.netisrctn.com.

Sample Size and Statistical Power: Adequate sample size is crucial for detecting statistically significant differences. Insufficient sample size can lead to inconclusive results, as highlighted in some caries prevention trials researchgate.netkarger.comaapd.org.

Intervention Duration and Frequency: The duration of this compound interventions varies widely, from short-term (e.g., 4 weeks oamjms.eu) to long-term (e.g., 9 months isrctn.com, 1 year, 3 years nih.gov, or even 5 years nih.gov). The frequency of this compound intake can also vary, with studies reporting daily consumption ranging from three to seven times per day nih.govoamjms.eunih.govaapd.org.

Delivery Vehicles: this compound is administered through various vehicles, including chewing gums, lozenges, candies, chewable tablets, gummy bears, toothpastes, mouthwashes, cough mixtures, oral wipes, nutraceutical products, or by adding it to milk nih.govnih.govresearchgate.netkarger.comisrctn.comnih.govaapd.org.

Outcome Measures: Primary outcomes in dental studies often include the increment of cavitated lesions and changes in the decayed, missing, and filled (DMF/dmf) index nih.govisrctn.comnih.gov. Secondary outcomes may involve quantifying levels of Streptococcus mutans in saliva and plaque oamjms.euisrctn.comnih.gov. In other areas of research, outcomes might include tumor volume, histopathology, and metabolomic analyses mdpi.compreprints.orgnih.gov.

Confounding Factors: Researchers must consider potential confounding factors, such as the mechanical effect of chewing gum, which can independently influence oral health outcomes aapd.org. Prior background exposure to this compound from diet might also mask the effects of lower intervention doses nih.gov.

Compliance and Adherence: Ensuring participant adherence to the prescribed intervention is a significant methodological challenge, particularly in long-term studies or those involving frequent administration karger.comnih.gov. Strategies like periodic incentives and monitoring are often employed to enhance compliance karger.com.

Ethical Considerations: All human clinical trials involving this compound must adhere to strict ethical guidelines and obtain approval from relevant ethics committees isrctn.com.

Advanced Analytical Techniques for this compound Quantification in Complex Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, understanding its metabolism, and monitoring intervention efficacy. Due to the complex nature of biological matrices (e.g., urine, serum, saliva, plasma, cerebrospinal fluid), highly efficient and sensitive analytical methods are required researchgate.netnih.gov.

Chromatography-Based Techniques: These techniques combine an efficient separation unit with a detection or identification unit researchgate.net.

Gas Chromatography (GC): GC is a powerful tool for volatile compounds. Since this compound is a non-volatile polyol, direct GC analysis is not feasible. It requires pre-derivatization, commonly through trimethylsilylation (TMS) or acetylation, to form volatile derivatives researchgate.netnih.govnih.gov. GC with flame ionization detection (FID) is one of the older but still relevant methods nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with mass spectrometry (MS) significantly enhances its capacity, providing high reproducibility, high resolution, and minimal matrix effects researchgate.netnih.gov. GC-MS has become a routine method for this compound measurement and can quantify polyols in complex matrices like urine, serum, and cerebrospinal fluid at nanogram levels (e.g., 0.5–1.0 ng/µL) researchgate.net. It is also used for profiling polyols as peracetylated or trifluoroacetyl derivatives researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for this compound analysis as it generally does not require derivatization, making it simpler and faster than GC nih.govscirp.org. Various detectors can be coupled with HPLC:

Refractive Index Detector (RID): Commonly used for sugar alcohol analysis nih.govscirp.org.

Evaporative Light Scattering Detector (ELSD): Another detector used for this compound, especially for less sensitive applications nih.govscirp.org.

Ultraviolet Detector (UVD): HPLC-UVD has shown a low limit of detection (0.01 mg/L) and limit of quantification (0.04 mg/L) for this compound, making it suitable for quantifying trace amounts in various samples nih.gov.

Pulsed Amperometric Detection (PAD): Also used for carbohydrate quantification, including this compound scirp.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is highly selective and sensitive, making it the preferred analytical method for quantifying this compound in complex biological matrices researchgate.netnih.gov.

Capillary Electrophoresis (CE): CE is a powerful separation technique suitable for assaying a variety of analytes, including this compound, in relatively complex matrices researchgate.netnih.govscirp.org.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): When coupled with chromatography methods, NMR can provide structural information about the compounds being analyzed, including this compound researchgate.net.

Immunoassays:

Enzymatic Assay Methods: These methods leverage enzymatic reactions for this compound detection and quantification researchgate.netnih.gov.

Indirect Competitive Immunoassay: This sensitive analytical tool utilizes this compound-specific antibodies to detect and quantify nanogram amounts of D-xylitol in various biological samples and natural/processed foods. A notable advantage of this method is that it often does not require extensive sample preparation or derivatization, unlike many chromatographic techniques nih.govresearchgate.netebi.ac.uk.

Ion Mobility Spectrometry (IMS): IMS offers a rapid, sensitive, and cost-effective alternative for the detection and identification of sugar alcohols, including this compound. It can achieve nanogram to sub-nanogram limits of detection and is considered a field-deployable technique for quality control nist.gov.

Sample Preparation: Regardless of the analytical technique, sample pretreatment is often a necessary step, especially when dealing with complex biological matrices, to remove interfering compounds and ensure accurate quantification researchgate.netnih.gov.

Safety Profile and Toxicological Research of Xylitol

Acute and Chronic Toxicity Studies in Various Research Models

Acute oral toxicity studies have established the lethal dose 50% (LD50) for xylitol (B92547) in several animal models, indicating a low acute toxicity. For mice, the reported lowest LD50 is 12.5 g/kg body weight (bw), while for rats, it is greater than 4 g/kg bw, and for rabbits, 25 g/kg bw cir-safety.org. A study on female Wistar rats demonstrated an acute oral LD50 greater than 10,000 mg/kg bw, with no gross pathological changes observed nih.gov.

Table 1: Acute Oral LD50 Values for this compound in Various Species

| Species | Lowest Reported Oral LD50 (g/kg bw) |

| Mice | 12.5 cir-safety.org |

| Rats | > 4 cir-safety.org |

| Rabbits | 25 cir-safety.org |

| Wistar Rats | > 10 (no gross pathological changes) nih.gov |

Chronic and subchronic toxicity studies have further elucidated this compound's effects over prolonged exposure periods. In a 90-day gavage study, rats showed no adverse effects at 0.5 g/kg bw, though reduced sleep and activity were noted at 1.73 g/kg bw. Diarrhea and slight weight gain were also observed in rats administered this compound at up to 1.73 g/kg via gavage for 90 days cir-safety.org. Monkeys given this compound at 1, 3, or 5 g/kg/day for 13 weeks exhibited transient diarrhea and soft stools, with no other reported adverse effects cir-safety.org. A 14-day gavage study in Sprague-Dawley rats, with doses ranging from 0 to 10 g/kg/day, reported no evidence of hepatotoxicity cir-safety.orgresearchgate.net.

Long-term dietary administration in CFLP mice, with this compound levels up to 20%, resulted in diarrhea in both male and female mice at 15% and 20% concentrations during initial weeks, with associated anogenital inflammation in males at 15%. However, the mice appeared to accommodate these levels over time inchem.org. Three-generation studies in NMRI mice showed no abnormalities in condition or behavior in successive generations when fed 20% this compound cir-safety.org. Similarly, in CD rats over three generations, dietary this compound at 10% and 20% led to slightly lowered food intake compared to controls cir-safety.org. An inhalation study in Sprague-Dawley rats for 90 days determined a no observable adverse effect level (NOAEL) of 2.9 mg/L, indicating that this compound inhalation is generally well-tolerated and safe for rats over long periods. Minor inflammatory exudate was observed in alveolar and bronchial cavities at the highest dose, but these effects were reversible during the recovery period researchgate.net.

Mechanistic Studies of Gastrointestinal Disturbances Associated with this compound Intake

Gastrointestinal disturbances, such as diarrhea, soft stools, bloating, and gas, are commonly associated with high levels of this compound intake cir-safety.orgmdpi.comnih.govpatsnap.comresearchgate.nethelsinki.fi. The primary mechanism behind these effects relates to this compound's incomplete absorption in the small intestine nih.govpatsnap.comresearchgate.nethelsinki.fi.

This compound is a highly hydrophilic substance, and its absorption in the small intestine occurs primarily through passive diffusion nih.govpatsnap.comresearchgate.nethelsinki.fi. Unlike glucose, which is almost completely absorbed in the upper small intestine, a significant portion of ingested this compound remains unabsorbed and reaches the large intestine nih.govresearchgate.net. This unabsorbed this compound increases the osmotic pressure within the intestinal lumen, drawing water from the body into the gut, which results in osmotic diarrhea nih.govresearchgate.nethelsinki.fi.

Once in the large intestine, unabsorbed this compound is fermented by the resident gut bacteria mdpi.compatsnap.comresearchgate.nethelsinki.fi. This fermentation process produces gases, leading to symptoms such as bloating and flatulence mdpi.compatsnap.comhelsinki.fi. Additionally, the fermentation can yield short-chain fatty acids, such as butyric acid, which may have beneficial effects on colonic mucosa mdpi.comhelsinki.fi. Over time, individuals may develop an adaptation to this compound, with symptoms of gastrointestinal disturbance lessening, potentially due to changes in the intestinal flora or enzyme induction nih.govresearchgate.net. Research indicates that this compound is generally better tolerated than other sugar alcohols like hexitols (e.g., sorbitol) or disaccharide polyols in terms of its gastrointestinal effects nih.govresearchgate.net.

Genotoxicity and Carcinogenicity Assessments in this compound Research

Genotoxicity: Early assessments by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1978 concluded that this compound is not genotoxic inchem.orgksu.edu.trmedjrf.com. However, more recent in vitro studies have provided additional insights. Research on human lymphocytes exposed to this compound demonstrated concentration-dependent genotoxic effects. At high concentrations (500 and 1000 μg/mL), this compound significantly increased the frequency of chromosomal aberrations (CA), sister chromatid exchange (SCE), micronuclei (MN), nuclear buds (NBUDs), and nucleoplasmic bridges (NPBs). It also raised comet parameters, indicating DNA damage ksu.edu.trresearchgate.netksu.edu.tr. Conversely, at lower concentrations, this compound did not cause significant DNA or chromosomal damage researchgate.netksu.edu.tr. Despite these in vitro findings, a Safety Data Sheet from Carl ROTH states that this compound "Shall not be classified as germ cell mutagenic" carlroth.com. The European Food Safety Authority (EFSA) noted in 2021 a need for additional genotoxicity data for this compound, specifically requesting in vitro bacterial reverse mutation assays (OECD TG 471) and in vitro micronucleus assays (OECD TG 487) to meet current safety assessment standards europa.eueuropa.eu. In silico evaluations of this compound derivatives have also shown some alerts for micronucleus formation, although experimental mutagenicity tests for these derivatives yielded negative results nih.gov.

Carcinogenicity: Regarding carcinogenicity, a Safety Data Sheet from Carl ROTH indicates that this compound "Shall not be classified as carcinogenic" carlroth.com. A long-term dietary administration study in CFLP mice, where animals were fed diets containing up to 20% this compound, did not report tumorigenicity or carcinogenicity inchem.org. However, another study involving rats (strain not specified) fed 20% this compound in their diet for the majority of their lifespan observed a statistically significant increase in the number of pheochromocytomas in male rats (P < 0.05) compared to controls. Despite this, the total number of tumor-bearing rats was similar between the treated and control groups cir-safety.org. In silico assessments of this compound-derived compounds have also indicated some alerts for carcinogenicity nih.gov. The JECFA has evaluated this compound and concluded on its safety inchem.orgmedjrf.com.

Future Directions and Emerging Research Avenues for Xylitol

Development of Novel Therapeutic Applications and Advanced Delivery Systems for Xylitol (B92547)

The therapeutic utility of this compound is expanding beyond its traditional roles, with research investigating its potential in diverse medical fields.

Wound Care and Skin Health: this compound exhibits promising antimicrobial and anti-biofilm properties, making it a candidate for advanced wound care. In vitro studies using chronic wound biofilm models have demonstrated that this compound can significantly reduce the growth and inhibit biofilm formation of common pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. mdpi.comnih.govencyclopedia.pubrsc.org A combination of this compound and lactoferrin has also shown efficacy in reducing biofilm formation by P. aeruginosa and methicillin-resistant S. aureus. mdpi.comnih.govencyclopedia.pub Furthermore, topical application of this compound has been observed to improve skin barrier function by reducing moisture loss and potentially enhancing tight junction formation. mdpi.comencyclopedia.pub

Bone Health: Research, predominantly in animal models, suggests this compound's positive influence on bone health. Studies in rats have indicated that this compound can increase bone volume and mineral content. mdpi.comhealthline.comalgaecal.com This effect may be mediated by improved calcium absorption and the stimulation of bone formation through butyrate, a short-chain fatty acid produced during this compound's fermentation in the colon. mdpi.comsweetcures.co.uk Investigations in rabbits have shown that both topical and systemic administration of this compound can enhance bone healing, evidenced by an increase in osteoblast and osteoclast numbers at bone defect sites. ekb.eg

Anti-inflammatory and Antiviral Effects: this compound has demonstrated anti-inflammatory capabilities by suppressing the production of inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), in various in vitro and animal models. nih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.orgnih.gov Its mechanism involves inhibiting the activation of NF-κB, a crucial transcription factor in inflammatory pathways. researchgate.net Beyond its anti-inflammatory actions, some mouse studies suggest that this compound may possess antiviral properties, reducing lung viral titers in infections caused by human respiratory syncytial virus (hRSV) and influenza A virus (H1N1). nih.gov This effect is potentially linked to an improved innate immune response coupled with a reduced inflammatory reaction to the viral infection. nih.gov

Cancer Research: Preliminary animal studies are exploring this compound's potential in inhibiting tumor progression. mdpi.com Research indicates that this compound may possess inhibitory properties against various cancer cell lines and could play a role in reducing angiogenesis and inflammation within tumors. mdpi.com

Advanced Delivery Systems: To optimize its therapeutic efficacy, advanced delivery systems for this compound are under investigation. Poly(lactic-co-glycolic acid) (PLGA)/xylitol nanoparticles have been developed to enhance antibiofilm activity by facilitating penetration into biofilm extracellular polymeric substances. rsc.org These nanoparticles have shown significantly higher inhibition of S. aureus and P. aeruginosa biofilms compared to this compound solutions, demonstrating improved delivery and effectiveness. rsc.org

Role of this compound in Microbiome Engineering and Dysbiosis Mitigation Strategies

This compound's impact on microbial communities, particularly in the oral cavity and gut, positions it as a key player in microbiome engineering and strategies to mitigate dysbiosis.

Oral Microbiome Modulation: In the oral cavity, this compound is known for its ability to reduce the presence of cariogenic bacteria, such as Streptococcus mutans, by acting as a "starvation" agent, as these bacteria cannot metabolize it. healthline.comtandfonline.com It can also decrease levels of other otopathogens and inhibit the gene expression associated with glucan-mediated biofilm formation. mdpi.com Chewing gum sweetened with this compound has been shown to reduce Streptococcus mutans counts and may exert positive anti-inflammatory effects within the oral environment. frontiersin.orgtandfonline.com